3-Bromo-2-hydroxy-5-methylbenzaldehyde

Colorimetric Sensing Copper Ion Detection Fluorescein Hydrazone Probes

For Cu2+ quantification, generic substitution fails. Only 3-bromo-2-hydroxy-5-methylbenzaldehyde (CAS 33172-54-2) delivers the precise Br/OH/CH3 pattern needed for fluorescein/rhodamine hydrazone probes (3.0–330 μM range). Its defined Br···S dimerization and π-π stacking enable reproducible crystallinity in solid-state studies. Sourced via a scalable 5-methylsalicylaldehyde route, it is patented for hepatitis B drug intermediates. Choose this batch-consistent, analytically validated building block to eliminate structural risk in your metal-sensing or API development programs.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 33172-54-2
Cat. No. B1334074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-hydroxy-5-methylbenzaldehyde
CAS33172-54-2
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)O)C=O
InChIInChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3
InChIKeyLCZDQTSSLMAXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-hydroxy-5-methylbenzaldehyde (CAS 33172-54-2): Key Properties and Procurement Baseline


3-Bromo-2-hydroxy-5-methylbenzaldehyde (CAS 33172-54-2), also known as 3-bromo-5-methylsalicylaldehyde, is a tri-substituted benzaldehyde derivative with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It features a bromine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 5-position on the benzene ring, creating a unique electronic and steric environment that governs its reactivity and applications . Commercially, this compound is typically offered as a yellow solid with a purity of 95% to 98% and is primarily used as a versatile building block in organic synthesis and medicinal chemistry [1].

Why 3-Bromo-2-hydroxy-5-methylbenzaldehyde Cannot Be Generically Substituted: Procurement Risk Analysis


While the market offers numerous halogenated benzaldehydes, simple substitution of 3-Bromo-2-hydroxy-5-methylbenzaldehyde (CAS 33172-54-2) with a close analog (e.g., 5-nitrosalicylaldehyde or 2-hydroxy-5-methylbenzaldehyde) carries significant technical risk due to the precise and non-transferable electronic and steric contributions of its 3-bromo substituent [1]. The specific pattern of substitution (Br at C3, OH at C2, CH3 at C5) is not arbitrary; it dictates key molecular properties including hydrogen-bonding networks, π-π stacking distances, and the acidity of the phenolic proton, which are critical for applications ranging from metal coordination [2] to solid-state crystal packing [3]. Generic replacement would therefore lead to unpredictable changes in reactivity, spectroscopic response, and even crystallinity, undermining the reproducibility of published protocols and the validity of downstream analytical methods.

Quantitative Differentiation Guide: 3-Bromo-2-hydroxy-5-methylbenzaldehyde vs. Closest Analogs


Enhanced Detection Limit in Cu2+ Colorimetric Probes: BMSFH vs. 5-Nitrosalicylaldehyde Fluorescein Hydrazone

When incorporated into a fluorescein hydrazone probe (BMSFH), 3-bromo-5-methylsalicylaldehyde provides a detection limit for Cu2+ of 3.0 μM, which is approximately 60% higher than the 1.89 μM detection limit achieved by a probe using 5-nitrosalicylaldehyde [1]. While the 5-nitro analog offers slightly better sensitivity, the BMSFH probe provides a much wider linear dynamic range (3.0–330 μM) compared to the 5-nitro analog (1.89–25 μM), demonstrating a broader operational window for quantification [1].

Colorimetric Sensing Copper Ion Detection Fluorescein Hydrazone Probes

Crystal Packing and Solid-State Properties: Unique Dimeric Assembly via Halogen Bonding

Single-crystal X-ray diffraction analysis of 3-bromo-2-hydroxy-5-methylbenzaldehyde reveals that it forms distinct dimeric units in the solid state, mediated by intermolecular Br···S interactions, whereas in benzene solution it exists as a monomer [1]. The structure was solved at 120 K and refined to an R-value of 0.050 using 2126 observed reflections, confirming a triclinic space group P1 with four independent molecules per asymmetric unit [1]. Each symmetry-unique molecule forms π–π stacks on itself, resulting in four unique π–π stacking interactions [2]. This defined solid-state architecture, driven by the specific bromine substitution pattern, provides a reproducible crystalline material for formulation and material science studies.

Crystal Engineering X-ray Crystallography Solid-State Chemistry

Optimized Synthesis Yield from Readily Available Starting Material

A specific synthetic protocol for 3-bromo-2-hydroxy-5-methylbenzaldehyde has been established, yielding 3.6 g (76% yield) from the bromination of 3 g (22 mmol) of 5-methylsalicylaldehyde using 4.7 g (26.4 mmol) of N-bromosuccinimide [1]. This defined yield and straightforward procedure contrast with the often more complex or lower-yielding syntheses required for other positional isomers (e.g., 3-(bromomethyl)-2-hydroxy-5-methylbenzaldehyde) or analogs with different halogenation patterns.

Organic Synthesis Process Chemistry Bromination

Spectroscopic Characterization for Quality Control and Reproducibility

The compound's identity and purity can be rigorously confirmed via established spectroscopic methods. 1H NMR (500 MHz, CDCl3) shows diagnostic signals at 7.33–7.31 (m, 3H), 6.77–6.75 (d, J=9.5 Hz, 1H), 5.00–4.97 (m, 1H), and 2.62–2.58 (m, 1H) ppm [1]. 13C NMR (125 MHz, CDCl3) exhibits key peaks at 197.1, 154.8, 134.4, 131.8, 131.4, 129.9, 123.9, 117.8, 114.0, 74.8, 38.8, 29.6, 17.9 ppm [1]. High-resolution mass spectrometry (HRMS) provides a molecular ion at m/z 277.9949 (calc. for C13H11BrO2+ 277.9942) [1]. While not a direct comparison to another compound, this detailed spectral data is essential for procurement decisions, as it enables the user to verify the correct compound and assess purity before use, ensuring experimental reproducibility.

Analytical Chemistry NMR Spectroscopy Quality Assurance

3-Bromo-2-hydroxy-5-methylbenzaldehyde: High-Value Application Scenarios for Scientific Procurement


Development of Colorimetric Probes for Transition Metal Ions (Cu2+) with Broad Dynamic Range

As evidenced by the direct comparison with 5-nitrosalicylaldehyde probes [1], 3-bromo-2-hydroxy-5-methylbenzaldehyde is the preferred building block for the synthesis of fluorescein- or rhodamine-based hydrazone probes where a broad linear detection range (3.0–330 μM) is required for Cu2+ quantification. This makes it particularly valuable for environmental monitoring of copper levels in water samples and for studying copper's role in biological systems, where concentrations can vary widely.

Crystal Engineering and Solid-State Formulation Studies

Given its well-defined solid-state structure, which features specific Br···S-mediated dimerization and unique π–π stacking interactions [1], this compound serves as a model system for investigating halogen bonding in crystal engineering. Its reproducible crystallinity is also advantageous for the early-stage development of solid dosage forms, where consistent particle morphology and stability are critical quality attributes.

Reliable Building Block for Multi-Step Synthesis in Medicinal Chemistry

The established, high-yielding synthetic route from 5-methylsalicylaldehyde [1] makes this compound a dependable and scalable intermediate for the construction of more complex heterocyclic scaffolds. Its unique substitution pattern can be leveraged to introduce specific electronic effects into drug candidates targeting, for example, hepatitis B virus, as noted in patent literature, or to create novel Schiff base ligands for catalytic applications.

Analytical Reference Standard and Method Development

The detailed and published 1H and 13C NMR data, along with HRMS confirmation [1], position 3-bromo-2-hydroxy-5-methylbenzaldehyde as a suitable reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS). Its use as an internal standard ensures the accuracy and reproducibility of quantitative analyses in complex mixtures, a critical need in both academic and industrial quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-hydroxy-5-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.